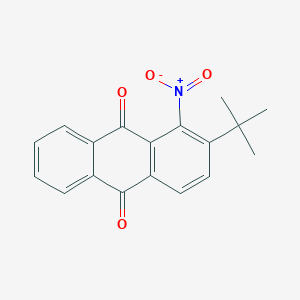
2-tert-butyl-1-nitroanthra-9,10-quinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-butyl-1-nitroanthra-9,10-quinone (NQO1) is a synthetic molecule that has been widely used in scientific research due to its unique chemical properties. It is a redox-active compound that can undergo reversible one-electron reduction and oxidation, making it an important tool in studying redox signaling pathways.
Wirkmechanismus
2-tert-butyl-1-nitroanthra-9,10-quinone undergoes reversible one-electron reduction and oxidation, making it an important tool in studying redox signaling pathways. It can act as a catalyst in the reduction of quinones and other electrophilic compounds, which can generate ROS. 2-tert-butyl-1-nitroanthra-9,10-quinone can also reduce ROS, which can protect cells from oxidative stress.
Biochemical and Physiological Effects
2-tert-butyl-1-nitroanthra-9,10-quinone has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and increase the sensitivity of cancer cells to chemotherapy. 2-tert-butyl-1-nitroanthra-9,10-quinone can also protect cells from oxidative stress and reduce inflammation. In addition, 2-tert-butyl-1-nitroanthra-9,10-quinone has been shown to have neuroprotective effects and can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-tert-butyl-1-nitroanthra-9,10-quinone in lab experiments is its redox-active properties, which make it a versatile tool for studying redox signaling pathways. However, the low yield of 2-tert-butyl-1-nitroanthra-9,10-quinone and its potential toxicity at high concentrations can be limitations for lab experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-tert-butyl-1-nitroanthra-9,10-quinone. One area of interest is the development of 2-tert-butyl-1-nitroanthra-9,10-quinone inhibitors as potential anticancer agents. Another area of interest is the role of 2-tert-butyl-1-nitroanthra-9,10-quinone in neurodegenerative diseases, such as Alzheimer's disease. Additionally, there is potential for the use of 2-tert-butyl-1-nitroanthra-9,10-quinone as a biomarker for oxidative stress and inflammation.
Synthesemethoden
2-tert-butyl-1-nitroanthra-9,10-quinone can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2-tert-butyl-1,4-benzoquinone, which is then converted to 2-tert-butyl-1,4-dihydroquinone. The final step involves the nitration of 2-tert-butyl-1,4-dihydroquinone to yield 2-tert-butyl-1-nitroanthra-9,10-quinone. The overall yield of 2-tert-butyl-1-nitroanthra-9,10-quinone is typically low, with a reported yield of around 10%.
Wissenschaftliche Forschungsanwendungen
2-tert-butyl-1-nitroanthra-9,10-quinone has been widely used in scientific research as a redox-active compound. It has been used to study redox signaling pathways, oxidative stress, and cellular metabolism. 2-tert-butyl-1-nitroanthra-9,10-quinone has also been used to investigate the role of reactive oxygen species (ROS) in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
2-tert-butyl-1-nitroanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-18(2,3)13-9-8-12-14(15(13)19(22)23)17(21)11-7-5-4-6-10(11)16(12)20/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRKBHQVXQHRES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-1-nitroanthracene-9,10-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

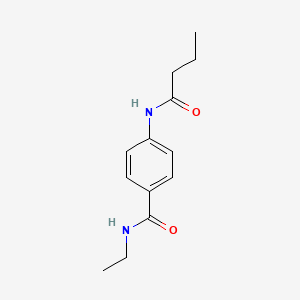
![2-(methoxymethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5233960.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5233971.png)
![N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B5233974.png)
![1-(3-chlorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5233985.png)
![N-(5-chloro-2-methoxyphenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5233989.png)
![ethyl {1-[({5-[(2,6-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)amino]cyclohexyl}acetate](/img/structure/B5233997.png)
![N-{4-[(3-butoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B5234002.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5234006.png)
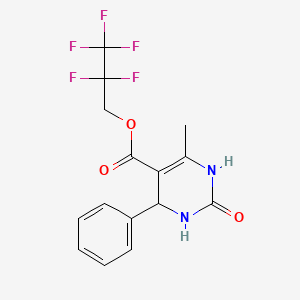
![6-(1-azocanylcarbonyl)-5-{[4-(4-pyridinyl)-1-piperidinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5234038.png)
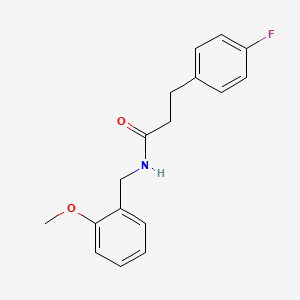
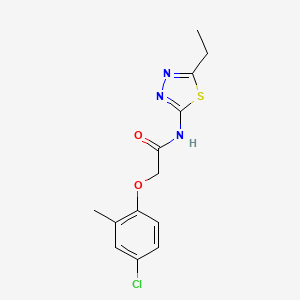
![11-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5234054.png)